CAY10696
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Overview
Description
Phytoenoic and phytodienoic acids are cyclopentenone oxylipins biosynthesized in plants from linoleic acid. Cyclopentenones are converted to cyclopentanones by reductases, as occurs in the jasmonic acid pathway. CAY10696 is a 12-carbon cyclopentanone that is structurally related to a variety of plant oxylipins. Its physiological actions are not known.
Scientific Research Applications
Histone Deacetylase HDAC6 Inhibitor and Cell Cycle Effects
CAY10603 (CAY), a histone deacetylase HDAC6 inhibitor, has been shown to be effective in influencing cell cycle dynamics in certain cell types. In a study by Kukushkin and Svetlikova (2019), CAY10603 was found to block the cell cycle in the G1/S phase in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This inhibitor slows down cell proliferation without inducing apoptotic death. It's also notable for its role in promoting senescence in these specific types of transformed cells (Kukushkin & Svetlikova, 2019).
Wound Healing in Diabetic Rats
Another significant application of a related compound, CAY10583, was found in the field of diabetic wound healing. Luo et al. (2017) discovered that CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, significantly accelerates wound healing in diabetic rats. It works by promoting keratinocyte migration and indirectly enhancing fibroblast proliferation. This suggests CAY compounds could have promising therapeutic applications in wound healing, particularly for diabetic patients (Luo et al., 2017).
Role in Genome Engineering and Research
While not directly related to CAY10696, the broader field of genome engineering technologies, including the use of CRISPR-Cas9, has revolutionized the study of mammalian genome function. Hsu, Lander, and Zhang (2014) highlighted the significance of such technologies in enabling systematic interrogation and editing of DNA sequences. These advancements empower researchers in various fields, including those exploring compounds like CAY10696, to establish causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
properties
Product Name |
CAY10696 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.3 |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
RRXVPZAFZHEESZ-VHSXEESVSA-N |
SMILES |
O=C1CC[C@H](CCCCC)[C@H]1CC(O)=O |
synonyms |
2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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